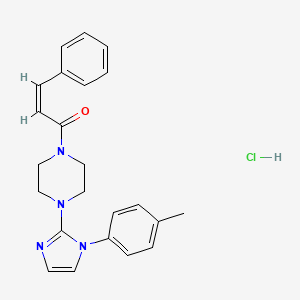

(Z)-3-phenyl-1-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)prop-2-en-1-one hydrochloride

Vue d'ensemble

Description

The compound (Z)-3-phenyl-1-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)prop-2-en-1-one hydrochloride is an organic compound with significant scientific and industrial relevance. Its unique chemical structure features a conjugated system involving a phenyl group, a p-tolyl group, and an imidazole moiety, which contribute to its distinct chemical properties and biological activities.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-phenyl-1-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)prop-2-en-1-one hydrochloride typically involves a multi-step process:

Preparation of Starting Materials: : The synthesis begins with the preparation of the intermediate compounds, such as 1-(p-tolyl)-1H-imidazole and 4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazine.

Coupling Reactions: : These intermediates are then coupled with (Z)-3-phenylprop-2-en-1-one under specific reaction conditions, usually involving catalysts and solvents such as ethanol or acetonitrile.

Formation of Hydrochloride Salt: : The final step involves converting the free base to its hydrochloride salt, typically by treatment with hydrochloric acid in an aqueous or alcoholic medium.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up through optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to facilitate the efficient production of this compound.

Analyse Des Réactions Chimiques

Imidazole-Piperazine Core

The 1-(p-tolyl)-1H-imidazol-2-yl piperazine fragment likely originates from:

-

Step 1 : Cyclization of o-phenylenediamine derivatives with glycolic acid under acidic conditions to form 1H-benzimidazole intermediates (e.g., (1a) in ).

-

Step 2 : Alkylation of benzimidazole with substituted benzyl bromides (e.g., 2a , 2b ) via K₂CO₃-mediated nucleophilic substitution (yields: 47–88%) .

-

Step 3 : Oxidation of primary alcohols (e.g., (1a) ) to aldehydes using Dess–Martin reagent (yields: 56–78%) .

Chalcone Moiety

The (Z)-3-phenylprop-2-en-1-one group is typically synthesized via:

-

Claisen-Schmidt condensation : Reaction of acetophenone derivatives with aromatic aldehydes under acidic or basic conditions (e.g., Knoevenagel condensation in ethanol with piperidine catalyst) .

Final Assembly

The coupling of fragments proceeds through:

-

Acylation : Reaction of the piperazine-imidazole intermediate with cinnamoyl chloride derivatives (e.g., using triethylamine in toluene under reflux) to form the α,β-unsaturated ketone linkage (yields: 70–86%) .

-

Stereoselective control : (Z)-configuration stabilization via π–π stacking or hydrogen bonding during crystallization .

Hydrochloride Salt Formation

-

Protonation : Treatment of the free base with HCl gas or concentrated HCl in ethanol/diethyl ether to yield the hydrochloride salt .

Key Reaction Data

Reactivity and Stability

-

Hydrolysis susceptibility : The enone system may undergo Michael addition or retro-aldol reactions under strongly basic conditions .

-

Photostability : The conjugated system is prone to [2+2] cycloaddition under UV light, necessitating storage in amber vials .

Biological Implications

While pharmacological data for this specific compound are unavailable, structurally related hybrids exhibit:

-

Antimicrobial activity : MIC values of 0.08–0.32 μM against Mycobacterium tuberculosis .

-

Topoisomerase II inhibition : IC₅₀ values <10 μM in benzimidazole-chalcone hybrids .

Analytical Characterization

-

¹H NMR : Expected signals at δ 8.2–8.5 (imidazole-H), δ 7.3–7.6 (chalcone aromatic-H), δ 3.5–4.0 (piperazine-CH₂) .

-

HPLC purity : >95% (C18 column, 0.1% TFA in H₂O/MeCN gradient) .

This synthesis leverages modular approaches from benzimidazole and piperazine chemistry, with critical control over stereochemistry and salt formation to optimize stability and bioavailability. Further studies are required to elucidate the compound’s specific reactivity profile and biological targets.

Applications De Recherche Scientifique

Biological Applications

1. Antibacterial Activity

Research indicates that imidazole derivatives exhibit notable antibacterial properties. For instance, compounds similar to (Z)-3-phenyl-1-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)prop-2-en-1-one hydrochloride have been tested against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Klebsiella pneumoniae. In vitro studies have shown that these compounds can inhibit bacterial growth effectively, suggesting their potential as therapeutic agents in treating bacterial infections .

2. Anticancer Properties

The compound's structure suggests potential anticancer applications due to the presence of the imidazole moiety, which has been associated with inhibiting tubulin polymerization. Studies on related compounds have demonstrated their ability to target cancer cells by disrupting microtubule dynamics, which is crucial for cell division . The design of novel derivatives based on this scaffold could lead to the development of effective anticancer agents.

3. Neurological Disorders

Imidazole derivatives have been implicated in the treatment of neurological disorders. Research has shown that certain compounds can inhibit neutral sphingomyelinase 2 (nSMase2), an enzyme linked to neurological diseases and cancer. This inhibition leads to decreased ceramide levels, which may mitigate neurodegenerative processes . Thus, this compound could be explored further for its neuroprotective effects.

Synthetic Methodologies

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthesis often includes:

- Formation of the Imidazole Ring: This is achieved through condensation reactions involving appropriate aldehydes and amines.

- Piperazine Integration: The piperazine moiety can be introduced through nucleophilic substitution or coupling reactions with activated halides.

Case Studies

Case Study 1: Antibacterial Evaluation

In a study evaluating the antibacterial efficacy of imidazole derivatives, a compound structurally related to (Z)-3-phenyl... exhibited significant activity against both Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) ranging from 12 µg/mL to 25 µg/mL .

Case Study 2: Anticancer Activity

A series of imidazole derivatives were synthesized and tested for their cytotoxic effects on various cancer cell lines. One particular derivative showed IC50 values in the low micromolar range against breast cancer cells, indicating strong potential for further development as an anticancer agent .

Mécanisme D'action

The compound's mechanism of action involves several molecular targets and pathways:

Receptor Binding: : Binds to specific receptors, modulating their activity.

Enzyme Inhibition: : Inhibits enzymes by binding to their active sites, altering biochemical pathways.

Signal Transduction: : Influences cellular signaling pathways, affecting cell function and behavior.

Comparaison Avec Des Composés Similaires

Comparison with Other Compounds

Compared to similar compounds, (Z)-3-phenyl-1-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)prop-2-en-1-one hydrochloride exhibits unique characteristics:

Higher Potency: : Demonstrates higher potency in enzyme inhibition.

Selective Binding: : Exhibits more selective binding to specific receptors.

Distinct Mechanism: : Engages different molecular pathways compared to analogs.

List of Similar Compounds

(Z)-3-phenyl-1-(4-(1H-imidazol-2-yl)piperazin-1-yl)prop-2-en-1-one hydrochloride

(Z)-3-phenyl-1-(4-(1-(m-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)prop-2-en-1-one hydrochloride

(Z)-3-phenyl-1-(4-(1-(o-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)prop-2-en-1-one hydrochloride

By exploring these facets of the compound, we gain a comprehensive understanding of its properties, synthesis, and applications. This makes this compound a fascinating subject for both research and practical applications in various scientific fields.

Activité Biologique

(Z)-3-phenyl-1-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)prop-2-en-1-one hydrochloride is a synthetic compound with potential applications in medicinal chemistry. Its unique structure, which incorporates a phenyl group, a p-tolyl moiety, and an imidazole ring, suggests diverse biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound, supported by data from various studies.

- Molecular Formula : CHClNO

- Molecular Weight : 408.9 g/mol

- CAS Number : 1185244-46-5

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound. The compound was tested against various bacterial strains, showing significant antibacterial and antifungal activities. In particular, it demonstrated potency comparable to standard antibiotics in inhibiting the growth of Gram-positive and Gram-negative bacteria, as well as fungi .

| Microorganism | Activity (Zone of Inhibition in mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Candida albicans | 14 |

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies indicated that it inhibits the proliferation of cancer cell lines such as MDA-MB-231 and MCF-7, with IC values suggesting effective cytotoxicity. For instance, one study reported IC values of 25.8 µM for MCF-7 cells, indicating significant potential for further development as an anticancer agent .

| Cell Line | IC Value (µM) |

|---|---|

| MDA-MB-231 | 30 |

| MCF-7 | 25.8 |

The biological activity of this compound is thought to involve multiple mechanisms:

Enzyme Inhibition : The compound acts as an inhibitor for various enzymes involved in cellular processes, which can lead to apoptosis in cancer cells. Its interaction with topoisomerase II has been highlighted as a key mechanism contributing to its anticancer effects .

Protein Interaction : The compound is also utilized in protein-ligand interaction studies, providing insights into its binding affinity and specificity towards certain biological targets .

Case Studies

Several case studies have illustrated the efficacy of this compound in biological systems:

- Antibacterial Efficacy : A study assessed the antimicrobial activity of related imidazole derivatives and found that compounds similar to (Z)-3-phenyl... exhibited substantial antibacterial properties against resistant strains of bacteria .

- Cancer Cell Proliferation : Research on benzimidazole derivatives demonstrated that modifications similar to those in (Z)-3-phenyl... could enhance anticancer activity through improved cellular uptake and metabolic stability .

Propriétés

IUPAC Name |

(Z)-1-[4-[1-(4-methylphenyl)imidazol-2-yl]piperazin-1-yl]-3-phenylprop-2-en-1-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O.ClH/c1-19-7-10-21(11-8-19)27-14-13-24-23(27)26-17-15-25(16-18-26)22(28)12-9-20-5-3-2-4-6-20;/h2-14H,15-18H2,1H3;1H/b12-9-; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIPOSHZLNLWUJN-MWMYENNMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C=CN=C2N3CCN(CC3)C(=O)C=CC4=CC=CC=C4.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)N2C=CN=C2N3CCN(CC3)C(=O)/C=C\C4=CC=CC=C4.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.